molecular formula C14H18O6 B013684 Methyl 4,6-O-Benzylidene-a-D-mannopyranoside CAS No. 4148-58-7

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside

Cat. No.: B013684
CAS No.: 4148-58-7
M. Wt: 282.29 g/mol
InChI Key: VVSWDMJYIDBTMV-ZWVDJKGDSA-N
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Description

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is a chemical compound that belongs to the class of benzylidene acetals. It is derived from mannose, a type of sugar, and is often used as a chiral building block in organic synthesis. This compound is known for its stability and utility in various chemical reactions, making it a valuable intermediate in the preparation of more complex molecules.

Biochemical Analysis

Biochemical Properties

It is known to be a chiral building block, which suggests that it may interact with enzymes, proteins, and other biomolecules in a stereospecific manner

Metabolic Pathways

The metabolic pathways involving Methyl 4,6-O-Benzylidene-a-D-mannopyranoside are not well-characterized. It is known to be an intermediate in the preparation of various sugars , suggesting that it may interact with enzymes or cofactors involved in carbohydrate metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-O-Benzylidene-a-D-mannopyranoside typically involves the protection of the hydroxyl groups on the mannose molecule. One common method is the reaction of mannose with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the benzylidene acetal, protecting the 4 and 6 positions of the mannose molecule. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the product is purified through crystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene acetal back to the original hydroxyl groups.

    Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction can regenerate the original mannose structure.

Scientific Research Applications

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
  • Methyl 2,3-di-O-benzyl-a-D-glucopyranoside
  • Methyl 2,3,6-tri-O-benzyl-a-D-glucopyranoside

Uniqueness

Methyl 4,6-O-Benzylidene-a-D-mannopyranoside is unique due to its specific configuration and the stability of the benzylidene acetal group. This stability makes it particularly useful in synthetic applications where selective protection and deprotection of hydroxyl groups are required. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

(4aR,6S,7S,8R,8aS)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-17-14-11(16)10(15)12-9(19-14)7-18-13(20-12)8-5-3-2-4-6-8/h2-6,9-16H,7H2,1H3/t9-,10-,11+,12-,13?,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSWDMJYIDBTMV-ZWVDJKGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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